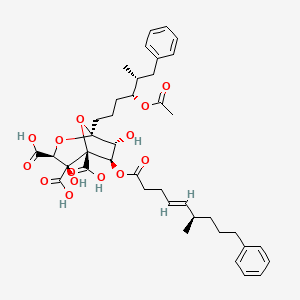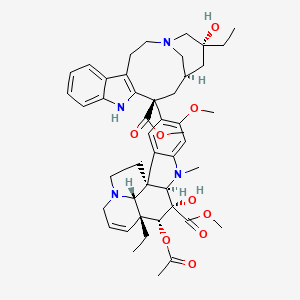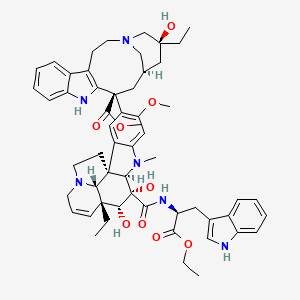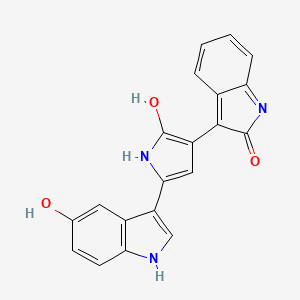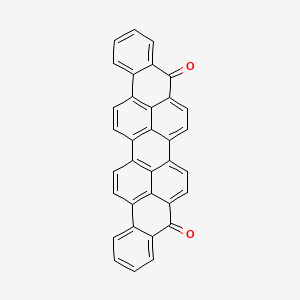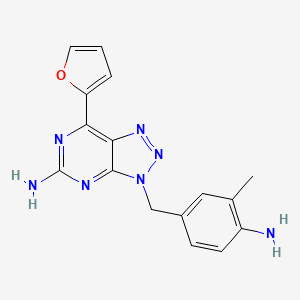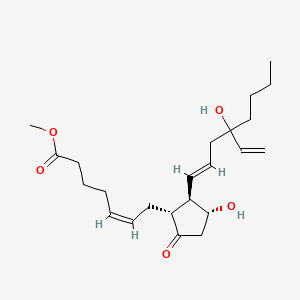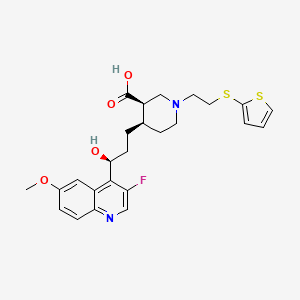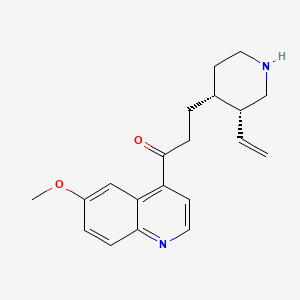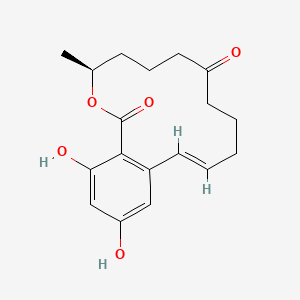
Zearalenone
Vue d'ensemble
Description
Zearalenone (ZEN) is a mycotoxin produced by fungi of the genus Fusarium . It is one of over 400 detected mycotoxins and has estrogenic effects on various organisms . ZEN is a non-steroidal estrogen mycotoxin and is biosynthesized via the polyketide pathway .
Synthesis Analysis
Zearalenone immunogen synthesis methods have been explored to establish immunoassay methods for ZEN single residue and ZEN and its analogs total residue . A novel biomimetic synthesis of Zearalenone has been reported .Molecular Structure Analysis
Zearalenone has the general formula C18H22O5 . Its structure is similar to that of naturally occurring estrogens such as estradiol, estrone, estriol . By breaking the lactone ring of ZEN, it produces ZENY-C18H24O5 with a molecular weight of 320.16 g/mol .Chemical Reactions Analysis
ZEN-degrading soil bacteria, Bacillus subtilis YT-4, yielded 80% ZEN degradation after 6 hours and 95% after 36 hours . The degradation of ZEN through cleaning and processing has been reported .Physical And Chemical Properties Analysis
ZEN is a weakly polar compound in the form of white crystals, with blue-green fluorescence at 360 nm excitation and green fluorescence at 260 nm UV excitation . The melting point of ZEN is 164–165 °C . It is insoluble in water but dissolves well in various alkaline solutions such as benzene, acetonitrile, acetone, or alcohols .Applications De Recherche Scientifique
Zearalenone (ZEN) in Scientific Research Applications
Mycotoxin Remediation: ZEN is a mycotoxin produced by Fusarium species, and its remediation is crucial for food safety. Research focuses on characterizing and modifying ZEN lactonase, an enzyme that can detoxify ZEN, making it less harmful .
Toxicity Studies: Studies on ZEN’s toxicity are vital for human health protection. Research progresses in understanding its genetic toxicity, reproductive toxicity, hepatotoxicity, immunotoxicity, carcinogenicity, endocrine interference, and impact on intestinal health .
Agricultural Impact: ZEN significantly affects agriculture and animal production due to its presence in crops. Research aims to systematize knowledge on ZEN’s harmfulness and develop methods to mitigate its economic impact .
Selective Adsorption Techniques: Novel methods like the use of magnetic carbon nanoparticles have been developed for the selective adsorption of ZEN. These particles can be easily separated by applying a magnetic field, offering a practical approach to ZEN removal .
Immune Response: As an estrogenic fusariotoxin, ZEN’s interaction with the immune system is a subject of research. It is classified as a phytoestrogen or mycoestrogen, and studies aim to elucidate its effects on immune responses .
Mécanisme D'action
Target of Action
Zearalenone (ZEN) is a potent estrogenic metabolite produced by some Fusarium and Gibberella species . It is classified as a non-steroidal estrogen or mycoestrogen . ZEN and its metabolites are able to bind to estrogen receptors, leading to reproductive disorders .
Mode of Action
ZEN possesses estrogenic activity in various animals such as mice, swine, Equus asinus, and cattle . It’s known that zen can cause mrna expression changes in granulosa cells .
Biochemical Pathways
ZEN is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications graminearum: two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .
Pharmacokinetics
The two major principal biotransformation pathways for ZEN in mammals are: formation of α- or β-ZEA through hydroxylation, catalyzed in vivo by 3α- and 3β-hydroxy-steroid-dehydrogenases (HSDs); and conjugation of ZEN with glucuronic acid, catalyzed by uridine diphosphate glucuronyl transferases . After oral administration, the absolute oral bioavailability of ZEN-14G in rats was about 9%, since low levels of ZEN-14G were detected in plasma, which might be attributed to its extensive metabolism .
Result of Action
ZEN is implicated in reproductive problems in experimental animals and livestock . Such effects include impaired granulosa cell (GC) development and follicle steroidogenesis, reduced oocyte nest breakdown, damaged meiotic progression, poor fetal oocyte survival, accelerated primordial follicle activation, and enhanced follicle atresia . These phenomena may result in reproductive and non-reproductive problems in domestic animals .
Action Environment
ZEN is heat-stable and is found worldwide in a number of cereal crops, such as maize, barley, oats, wheat, rice, and sorghum . Its production increases when the climate is warm with air humidity at or above twenty percent . The environmental pH also plays a role in the toxin’s production . When temperatures fall to 15°C, alkaline soils still support ZEN production. At the preferred Fusarium temperature, which ranges between 25°C and 30°C, neutral pH results in the greatest toxin production .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-QBODLPLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021460 | |
| Record name | Zearalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zearalenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0 mmHg at 68 °F (NTP, 1992) | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Zearalenone | |
CAS RN |
17924-92-4, 36455-70-6 | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zearalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zearalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Zearalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEARALENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZEARALENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZEARALENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Zearalenone exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, primarily in the reproductive system, disrupting normal hormonal signaling. [, , , , , ]
A: Zearalenone binding can lead to a range of reproductive issues, including vulvovaginitis, enlarged reproductive tracts, and disrupted estrous cycles in animals. [, , , ] Studies in pigs showed that even low doses of zearalenone (250 µg/kg feed) led to pronounced vulvar swelling and changes in ovarian follicle development. []
A: Yes, research suggests zearalenone may also influence the immune system, potentially contributing to immunological dysfunction and inflammation. [, ] Studies in piglets have shown that zearalenone can alter immune cell populations and increase immunoglobulin levels. []
A: Zearalenone's molecular formula is C18H22O5, and its molecular weight is 318.36 g/mol. []
A: Various techniques are employed, including high-performance liquid chromatography (HPLC) coupled with fluorescence and UV detectors, and liquid chromatography-mass spectrometry (LC-MS/MS) for confirmation. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of zearalenone and its derivatives, such as zearalenone-14-β-D-glucopyranoside (Z14G) and zearalenone-16-β-D-glucopyranoside (Z16G). []
A: Yes, pH can influence zearalenone's stability. It is most stable at a neutral pH of 7. Increased degradation rates are observed at pH 4 and 10, particularly at higher temperatures. []
A: While specific simulations and calculations were not mentioned in the provided research, QSAR (Quantitative Structure-Activity Relationship) models are being developed to assess how structural modifications of zearalenone impact its activity and toxicity. []
A: Research on hapten design for zearalenone revealed that linkers attached at different positions on the molecule impact antibody affinity and selectivity for zearalenone and its metabolites. [] This suggests that even minor structural changes can significantly influence zearalenone's interactions with biological targets.
A: Zearalenone's stability and solubility in various media need careful consideration during formulation. While the provided research doesn't delve into specific formulation strategies, it highlights the importance of understanding these factors for accurate analysis and experimental design. []
A: While specific SHE regulations aren't explicitly discussed in the provided research, the presence of zearalenone in food and feed is strictly regulated due to its health risks. The research emphasizes the need to develop sensitive analytical methods for monitoring zearalenone levels to ensure compliance with safety standards. [, , , ]
A: Studies in pigs revealed that zearalenone is rapidly absorbed and metabolized, with both the parent compound and its metabolites, such as α-zearalenol, being detected in blood, feces, and urine. [, ] The primary route of excretion is through feces. [, ]
A: Yes, research demonstrates that masked mycotoxins, including zearalenone-glycoside, are broken down during digestion, releasing zearalenone. [] This highlights the importance of considering these conjugated forms when assessing total zearalenone exposure. [, ]
A: Pigs are commonly used as animal models due to their sensitivity to zearalenone and physiological similarities to humans. [, , , , , ] Studies have investigated the effects of zearalenone on reproductive parameters, immune function, and oxidative stress markers. [, , , , ]
A: Zearalenone is primarily known for its estrogenic effects, leading to reproductive disorders in animals. [, , , , , ] It may also disrupt immune function and contribute to oxidative stress. [, , , ] Further research is needed to fully elucidate the long-term health consequences of zearalenone exposure. [, ]
ANone: Several methods are employed, including:
- HPLC with fluorescence detection: Offers high sensitivity and is widely used for quantifying zearalenone in various matrices, such as cereals, feed, and biological samples. [, , , , ]
- LC-MS/MS: Provides high selectivity and sensitivity for both zearalenone and its metabolites, enabling confirmation of results obtained by other methods. [, , ]
- ELISA (Enzyme-Linked Immunosorbent Assay): A rapid and sensitive method for detecting zearalenone, particularly useful for screening large numbers of samples. [, , ]
A: Research indicates that zearalenone can leach into surface water and groundwater, potentially impacting aquatic ecosystems and posing risks to human and animal health. [] The presence of dissolved organic carbon in water samples was found to be inversely correlated with zearalenone concentration. [] Further research is needed to understand its degradation pathways and develop effective mitigation strategies. [, ]
A: While the provided research does not explicitly discuss zearalenone's solubility, it acknowledges that solubility in different media is a crucial factor influencing its bioavailability and, consequently, its toxicity. []
A: Researchers emphasize the importance of validating analytical methods by assessing accuracy, precision, and specificity. [] These validation procedures are essential to ensure reliable and reproducible results for zearalenone detection and quantification. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



